(Allyloxy)pentachlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of five chlorine atoms attached to a benzene ring and an allyloxy group. It is known for its persistence in the environment and potential bioaccumulative properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Allyloxy)pentachlorobenzene typically involves the chlorination of allyloxybenzene under controlled conditions. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions, including temperature and solvent, are optimized to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants. The reaction conditions are carefully monitored to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(Allyloxy)pentachlorobenzene undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) and ammonia (NH3) are employed under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
(Allyloxy)pentachlorobenzene has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of (Allyloxy)pentachlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved in these interactions include oxidative stress, disruption of cellular membranes, and interference with signal transduction processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentachlorobenzene: A chlorinated derivative of benzene with five chlorine atoms, known for its persistence and bioaccumulative properties.
Hexachlorobenzene: Another chlorinated benzene derivative with six chlorine atoms, used as a fungicide and in the production of other chemicals.
Chlordecone (Kepone): A chlorinated pesticide with similar environmental persistence and toxicity.
Uniqueness
(Allyloxy)pentachlorobenzene is unique due to the presence of the allyloxy group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
42115-15-1 |
---|---|
Molekularformel |
C9H5Cl5O |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
1,2,3,4,5-pentachloro-6-prop-2-enoxybenzene |
InChI |
InChI=1S/C9H5Cl5O/c1-2-3-15-9-7(13)5(11)4(10)6(12)8(9)14/h2H,1,3H2 |
InChI-Schlüssel |
AQLVKMXNZBBWJI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.